5-Amino-1H-pyrazole-3-acetic acid
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Overview
Description
5-Amino-1H-pyrazole-3-acetic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrano[2,3-c]pyrazoles Synthesis : Al-Matar et al. (2010) demonstrated a green, one-pot, solvent-free synthesis of Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines. This approach involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent, offering an environmentally friendly method for synthesizing pyrazole derivatives (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Biological Activities and Applications
Herbicidal Activity : Wen et al. (2005) investigated the condensation reactions of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones, resulting in 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines. These compounds were found to possess moderate herbicidal activity, highlighting a potential application of 5-Amino-1H-pyrazole-3-acetic acid derivatives in agriculture (Wen, Wang, Li, & Yang, 2005).
Anticancer Properties : A study by Jose (2017) focused on the design, synthesis, characterization, and evaluation of the anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives derived from pyrazole compounds. This research demonstrated the anticancer potential of pyrazole derivatives, with some compounds exhibiting superior anti-proliferative activities compared to the standard anticancer agent paclitaxel (Jose, 2017).
Carbonic Anhydrase Inhibition : Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide and evaluated their inhibitory effects on carbonic anhydrase isoenzymes. The newly synthesized compounds demonstrated potent inhibition of carbonic anhydrase, suggesting their potential in developing new therapeutic agents (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).
Antitumor Activities : The synthesis and in vitro biological studies of some novel pyran fused pyrimidone derivatives were conducted by Mistry et al. (2012), showcasing the antitumor potential of pyrazole derivatives. This work adds to the body of knowledge on the therapeutic applications of pyrazole compounds in cancer treatment (Mistry, Kamdar, Haveliwala, & Patel, 2012).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes . For instance, some pyrazole derivatives have been found to inhibit Bruton Kinase (BTK), a nonreceptor tyrosine kinase .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that pyrazole derivatives can have various biological effects .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at 2-8°c .
Safety and Hazards
Future Directions
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used to synthesize remarkable organic molecules with versatile functionalities . Given their diverse applications, especially in the field of pharmaceutics and medicinal chemistry, it’s likely that research into 5-Amino-1H-pyrazole-3-acetic acid and similar compounds will continue .
Properties
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROZCSTUPGWSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585315 |
Source
|
Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174891-10-2 |
Source
|
Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Amino-2H-pyrazol-3-yl)-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.